molecular formula C12H14N2O3S B2366226 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 439120-86-2

4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2366226
CAS No.: 439120-86-2
M. Wt: 266.32
InChI Key: ZLOSOOGPGLTJGV-UHFFFAOYSA-N
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Description

4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the sulfonyl and methyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one lies in its combination of the imidazole ring with the sulfonyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methyl-5-[(4-methylphenyl)sulfonylmethyl]-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-3-5-10(6-4-8)18(16,17)7-11-9(2)13-12(15)14-11/h3-6H,7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOSOOGPGLTJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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